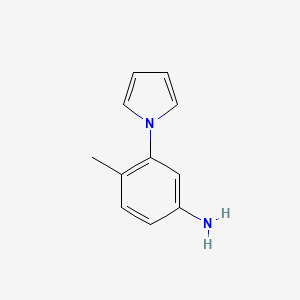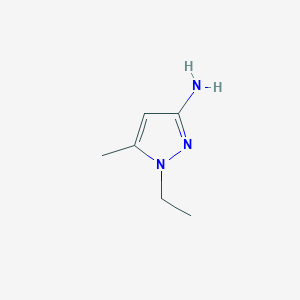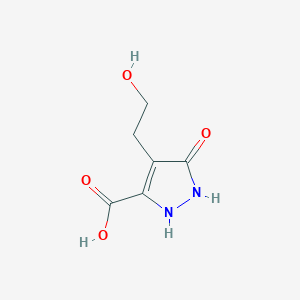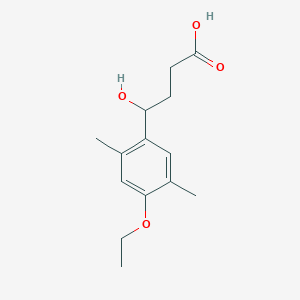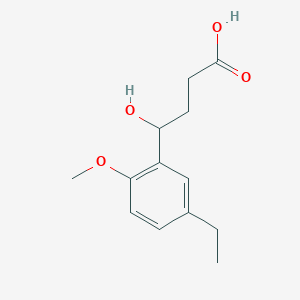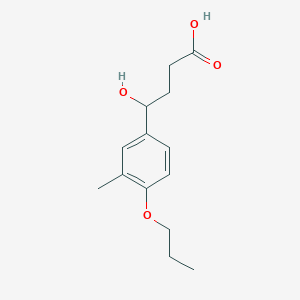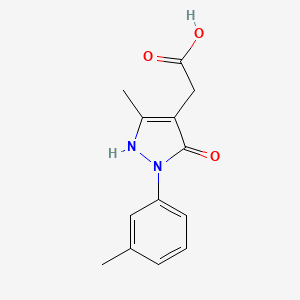![molecular formula C42H44CoN2O4 B1336397 Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate CAS No. 171200-71-8](/img/structure/B1336397.png)
Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate is a useful research compound. Its molecular formula is C42H44CoN2O4 and its molecular weight is 699.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Dinuclear Cobalt Complexes for Catalytic β-Enaminone Synthesis Research has demonstrated the successful synthesis and characterization of dinuclear cobalt complexes, which have been effectively used in the catalytic synthesis of β-enaminones from 1,3-dicarbonyl compounds and aliphatic amines under ambient conditions. These findings highlight the potential of cobalt complexes in facilitating important organic synthesis reactions (Filkale & Pathak, 2020).
Structural Studies and Reactivity
Investigations on Low-Spin Cobalt(II) Imido Complexes A study has focused on synthesizing and characterizing low-spin cobalt(II) imido complexes. These complexes exhibit unique reactivity, including nitrene-transfer reactions, highlighting the diverse chemical behaviors of cobalt complexes in various reactions (Liu, Du, & Deng, 2017).
Molecular Modeling and Kinetic Studies
Cobalt Complexes in Biomimetic Metalloenzyme Studies In a significant development, a cobalt complex was synthesized and characterized for its role in biomimetic oxidation reactions, akin to those performed by metalloenzymes. This research provides insights into the potential of cobalt complexes in mimicking biological processes and their applications in catalytic reactions (Elsayed, 2020).
Polymerization and Material Synthesis
Cobalt Precatalysts in Ethylene Polymerization Research has revealed the effectiveness of cobalt precatalysts in the polymerization of ethylene, leading to the production of polyethylenes with unique properties. These findings suggest the potential of cobalt complexes in advanced material synthesis and polymer production (Huang et al., 2016).
properties
CAS RN |
171200-71-8 |
|---|---|
Molecular Formula |
C42H44CoN2O4 |
Molecular Weight |
699.7 g/mol |
IUPAC Name |
cobalt;3-hydroxy-2-[[2-[[3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C42H44N2O4.Co/c1-25-19-27(3)37(28(4)20-25)41(47)35(31(7)45)23-43-39(33-15-11-9-12-16-33)40(34-17-13-10-14-18-34)44-24-36(32(8)46)42(48)38-29(5)21-26(2)22-30(38)6;/h9-24,39-40,45-46H,1-8H3; |
InChI Key |
KGAKDEKYDRRPEM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C(/C=N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N=C/C(=C(\C4=C(C=C(C=C4C)C)C)/[O-])/C(=O)C)\C(=O)C)/[O-])C.[Co+2] |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C4=C(C=C(C=C4C)C)C)[O-])C(=O)C)C(=O)C)[O-])C.[Co+2] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=C(C)O)C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C)O)C(=O)C4=C(C=C(C=C4C)C)C)C.[Co] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



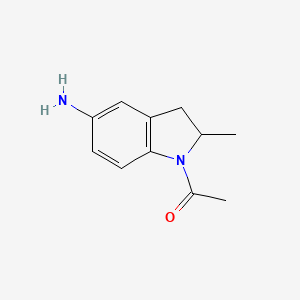
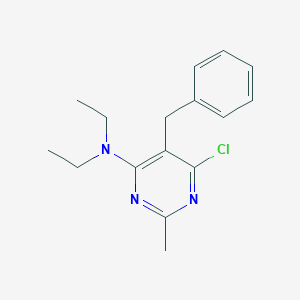
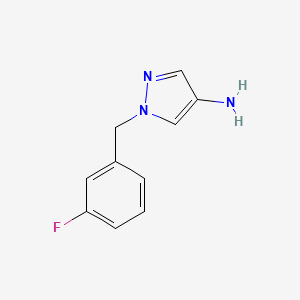
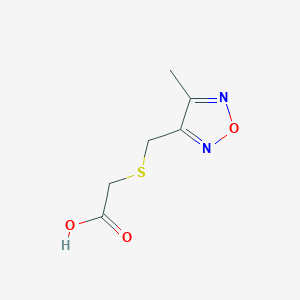
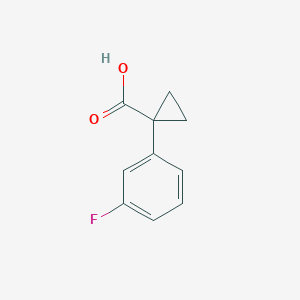
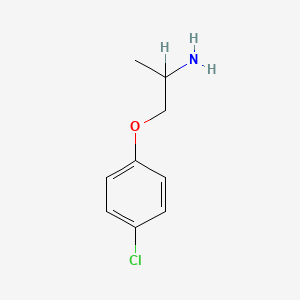
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
